![molecular formula C18H23NO2 B14739739 [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate CAS No. 6383-64-8](/img/structure/B14739739.png)
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate is an organic compound with a complex structure that includes an ethylanilino group, a dimethylhexenyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Ethylanilino Group: This can be achieved by reacting aniline with ethyl bromide under basic conditions.
Construction of the Dimethylhexenyl Group: This involves the alkylation of a suitable precursor, such as 2,3-dimethylbut-2-ene, with an appropriate halide.
Coupling of the Two Fragments: The ethylanilino and dimethylhexenyl groups are then coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Acetate Ester: Finally, the acetate ester is formed by reacting the coupled product with acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- [6-(N-methylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate
- [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] propionate
- [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] butyrate
Uniqueness
The unique combination of the ethylanilino group and the dimethylhexenyl group in [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate provides distinct chemical properties that may not be present in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
6383-64-8 |
|---|---|
Fórmula molecular |
C18H23NO2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate |
InChI |
InChI=1S/C18H23NO2/c1-6-19(17-11-8-7-9-12-17)14-10-13-18(5,15(2)3)21-16(4)20/h7-9,11-12H,2,6,14H2,1,3-5H3 |
Clave InChI |
JEMATAHMMILYAX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC#CC(C)(C(=C)C)OC(=O)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


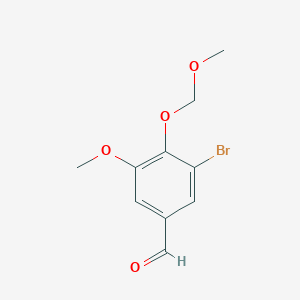
![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)

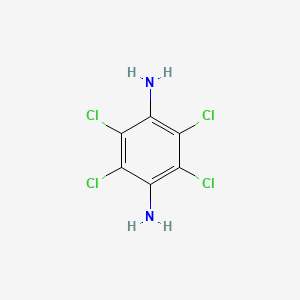
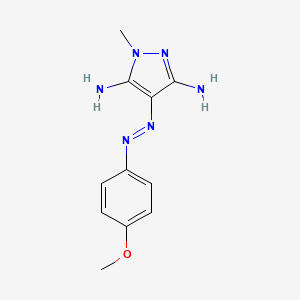
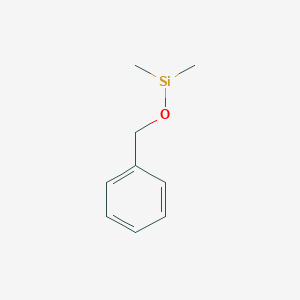

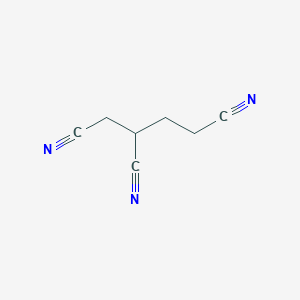
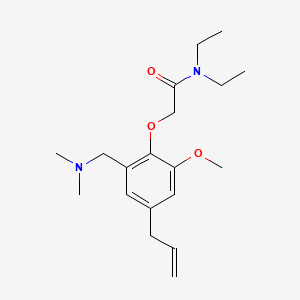
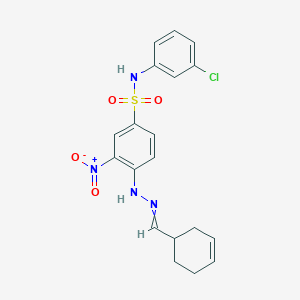
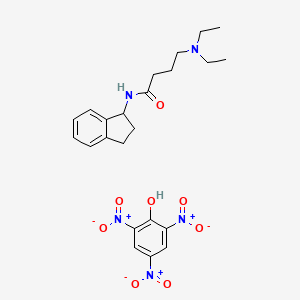
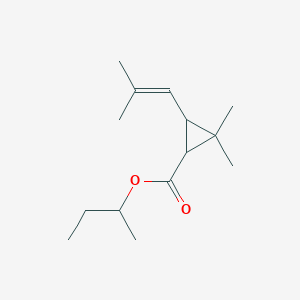
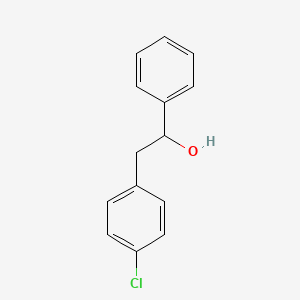
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
